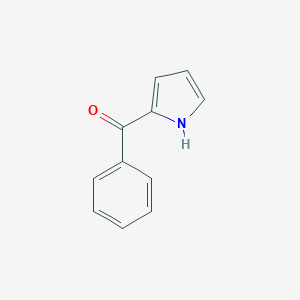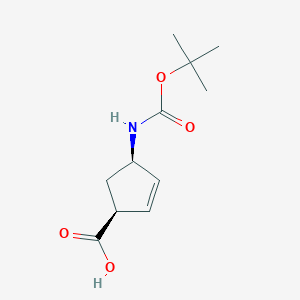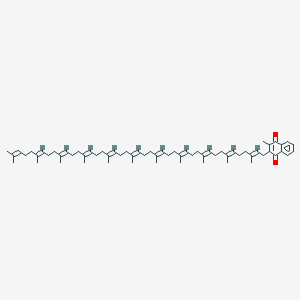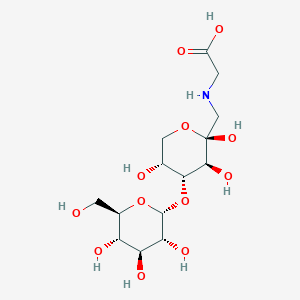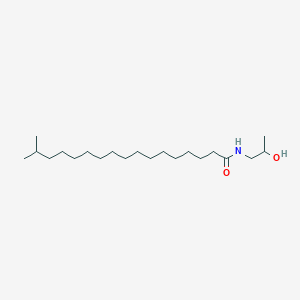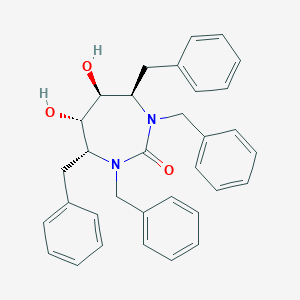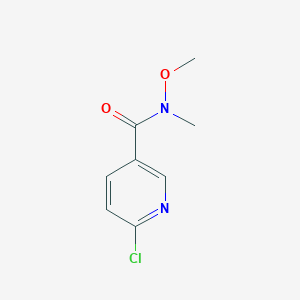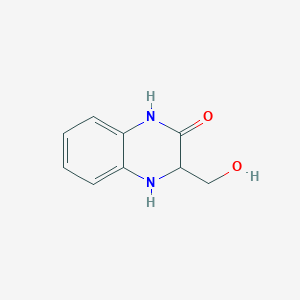
2-(Allyloxy)-5-chlorobenzenecarbaldehyde
Vue d'ensemble
Description
The compound 2-(Allyloxy)-5-chlorobenzenecarbaldehyde is a multifunctional molecule that can be utilized in various organic synthesis reactions. It contains an aldehyde functional group, which is highly reactive and can serve as a precursor for numerous chemical transformations. The presence of the allyloxy group and the chloro substituent on the aromatic ring adds to its versatility in chemical reactions.
Synthesis Analysis
The synthesis of related allyl-containing compounds has been demonstrated in the literature. For instance, the bifunctional allylstannane 2-(chloromethyl)-3-(tributylstannyl)propene has been used in reactions with aldehydes to produce high yields and high enantioselectivities using Lewis acid promoters . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an aromatic ring, which contributes to the stability of the molecule. The electron-withdrawing effect of the chloro substituent would influence the reactivity of the aldehyde group, while the allyloxy group could participate in various nucleophilic and electrophilic reactions due to its unsaturated nature.
Chemical Reactions Analysis
Allyl-containing compounds like this compound can undergo a variety of chemical reactions. The aldehyde group can be involved in nucleophilic addition reactions, such as the formation of alcohols or hemiacetals. The allyloxy group can participate in allylation reactions, as seen in the stereoselective allylation of 4-oxoazetidine-2-carbaldehydes, which can lead to the synthesis of complex molecules like fused tricyclic beta-lactams . Additionally, the chloro substituent can be a site for further functionalization through nucleophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, and solubility, would be influenced by the functional groups present in the molecule. The aldehyde group would contribute to its reactivity and polarity, while the allyloxy group could affect its solubility in organic solvents. The chloro substituent would add to the molecule's density and potentially its boiling point due to the increased molecular weight.
Applications De Recherche Scientifique
Synthesis and Polymerization
A notable application involves the synthesis of initiators containing “clickable” hetero-functionalities like aldehyde and allyloxy. These initiators, derived from commercially available compounds, are pivotal in the ring-opening polymerization of ε-caprolactone and atom transfer radical polymerization of methyl methacrylate. This leads to the formation of well-defined α-aldehyde, α′-allyloxy heterobifunctionalized poly(e-caprolactones) and poly(methyl methacrylate)s, showcasing controlled polymerization behavior. The significance of aldehyde and allyloxy functionalities in polymers is further highlighted by their reactivity in metal-free double click strategies, such as aldehyde-aminooxy and thiol-ene reactions (Sane et al., 2013).
Hydrodehalogenation and Cyclization Reactions
Another intriguing application is observed in the photostimulated reactions of aryl and alkyl chlorides and bromides, where the compound, under the influence of light, engages in fast hydrodehalogenation and reductive radical cyclization reactions. This process is exemplified by the conversion of 1-allyloxy-2-bromobenzene to 3-methyl-2,3-dihydro-benzofuran in high yields. The reaction's efficiency is further demonstrated by its rapid kinetics and high yield outcomes, making it a promising method in organic synthesis (Vaillard et al., 2004).
Mécanisme D'action
Mode of Action
As a small organic molecule, it could potentially interact with a variety of biological targets, leading to changes in cellular function . .
Biochemical Pathways
The biochemical pathways affected by 2-(Allyloxy)-5-chlorobenzenecarbaldehyde are currently unknown .
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability and overall pharmacological profile .
Result of Action
Given the compound’s potential for diverse interactions with biological targets, it could conceivably have a wide range of effects .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Propriétés
IUPAC Name |
5-chloro-2-prop-2-enoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h2-4,6-7H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIGVDNGOWNOJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403610 | |
| Record name | 5-Chloro-2-[(prop-2-en-1-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152842-93-8 | |
| Record name | 5-Chloro-2-[(prop-2-en-1-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B132965.png)
